molecular formula C22H23BrClN5O7 B15193712 N-(3-Hydroxy-5-((1,4,5,6-tetrahydro-5-hydroxy-2-pyrimidinyl)amino)benzoyl)glycyl-3-(3-bromo-5-chloro-2-hydroxyphenyl)-beta-alanine, (3S)- CAS No. 243135-72-0

N-(3-Hydroxy-5-((1,4,5,6-tetrahydro-5-hydroxy-2-pyrimidinyl)amino)benzoyl)glycyl-3-(3-bromo-5-chloro-2-hydroxyphenyl)-beta-alanine, (3S)-

Cat. No.: B15193712
CAS No.: 243135-72-0
M. Wt: 584.8 g/mol
InChI Key: XROUNTCRSNMMAO-KRWDZBQOSA-N
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Description

Preparation Methods

The synthesis of N-(3-Hydroxy-5-((1,4,5,6-tetrahydro-5-hydroxy-2-pyrimidinyl)amino)benzoyl)glycyl-3-(3-bromo-5-chloro-2-hydroxyphenyl)-beta-alanine, (3S)- involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the pyrimidinyl and phenyl intermediates, followed by their coupling through amide bond formation. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove halogen atoms or to convert nitro groups to amino groups.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

N-(3-Hydroxy-5-((1,4,5,6-tetrahydro-5-hydroxy-2-pyrimidinyl)amino)benzoyl)glycyl-3-(3-bromo-5-chloro-2-hydroxyphenyl)-beta-alanine, (3S)- has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, N-(3-Hydroxy-5-((1,4,5,6-tetrahydro-5-hydroxy-2-pyrimidinyl)amino)benzoyl)glycyl-3-(3-bromo-5-chloro-2-hydroxyphenyl)-beta-alanine, (3S)- is unique due to its specific combination of functional groups and structural features. Similar compounds include other pyrimidinyl and phenyl derivatives, each with varying biological and chemical properties .

Properties

CAS No.

243135-72-0

Molecular Formula

C22H23BrClN5O7

Molecular Weight

584.8 g/mol

IUPAC Name

(3S)-3-(3-bromo-5-chloro-2-hydroxyphenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C22H23BrClN5O7/c23-16-4-11(24)3-15(20(16)35)17(6-19(33)34)29-18(32)9-25-21(36)10-1-12(5-13(30)2-10)28-22-26-7-14(31)8-27-22/h1-5,14,17,30-31,35H,6-9H2,(H,25,36)(H,29,32)(H,33,34)(H2,26,27,28)/t17-/m0/s1

InChI Key

XROUNTCRSNMMAO-KRWDZBQOSA-N

Isomeric SMILES

C1C(CN=C(N1)NC2=CC(=CC(=C2)C(=O)NCC(=O)N[C@@H](CC(=O)O)C3=C(C(=CC(=C3)Cl)Br)O)O)O

Canonical SMILES

C1C(CN=C(N1)NC2=CC(=CC(=C2)C(=O)NCC(=O)NC(CC(=O)O)C3=C(C(=CC(=C3)Cl)Br)O)O)O

Origin of Product

United States

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